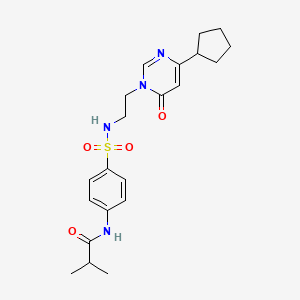

N-(4-(N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide

Description

Properties

IUPAC Name |

N-[4-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethylsulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4S/c1-15(2)21(27)24-17-7-9-18(10-8-17)30(28,29)23-11-12-25-14-22-19(13-20(25)26)16-5-3-4-6-16/h7-10,13-16,23H,3-6,11-12H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRTXYZZDPTWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC(=CC2=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonamide Group: This step involves the reaction of the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Isobutyramide Moiety: This can be done through an amide coupling reaction using isobutyric acid or its derivatives, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Core Heterocyclic Modifications

- Pyrimidinone vs. Pyrrolo[2,3-d]pyrimidine: The target compound’s pyrimidinone core differs from the pyrrolo[2,3-d]pyrimidine scaffold in 7-cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (10b) ().

Cyclopentyl Substituent Positioning :

The target compound’s 4-cyclopentyl group contrasts with the 7-cyclopentyl substituent in 10b. Positional differences influence steric bulk and hydrophobic interactions, which could modulate target selectivity or metabolic stability .

Sulfamoyl Phenyl Group Variations

- Sulfamoyl Linkers: The ethyl sulfamoyl bridge in the target compound is structurally distinct from the direct sulfamoyl-phenyl linkages in 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ().

- Heterocyclic Sulfonamide Partners: Analogs like N-(4-(N-5-methyl-isoxazol-3-yl)sulfamoyl)phenyl derivatives () replace the pyrimidinone-ethyl group with isoxazole or thiazole rings. These heterocycles confer varied electronic properties; for example, isoxazole’s electron-deficient nature may enhance π-stacking, whereas the pyrimidinone’s carbonyl group offers hydrogen-bond acceptor sites .

Terminal Functional Group Comparisons

- Isobutyramide vs. Carboxamide/Formamide :

The isobutyramide terminus in the target compound differs from the carboxamide in 10b () or the formamide in N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)formamide (). Isobutyramide’s branched alkyl chain may improve lipophilicity and membrane permeability compared to linear or aromatic termini .

Molecular Weight and Formula

| Compound | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| Target Compound | ~C23H29N5O4S* | ~483.6 | - |

| 10b () | C31H33N8O4S | 613.23 | |

| 2-(1,3-dioxoisoindolin-2-yl) derivative () | C24H23N5O5S | 493.53 |

*Estimated based on structural analysis.

Key Differentiators and Implications

- Unique Cyclopentyl-Pyrimidinone Core: The target’s 4-cyclopentyl-pyrimidinone motif is rare in the literature, distinguishing it from analogs with pyrrolo-pyrimidine or isoxazole cores. This could confer novel binding modes in kinase or protease inhibition .

Biological Activity

N-(4-(N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms.

- Cyclopentyl group : A five-membered hydrocarbon ring attached to the pyrimidine.

- Sulfamoyl and isobutyramide moieties : These functional groups contribute to the compound's biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H25N3O4S |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 1797589-11-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit various enzymes or receptors involved in critical signaling pathways, potentially leading to therapeutic effects in various diseases.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit kinases or proteases, disrupting cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Anticancer Properties : Research indicates potential efficacy in inhibiting tumor growth by targeting cancer cell proliferation pathways.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

-

Anticancer Activity :

- A study demonstrated that the compound effectively inhibited cell proliferation in multiple cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved the disruption of key signaling pathways associated with cell survival and growth .

- Antimicrobial Efficacy :

- In Vivo Studies :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide | Anticancer, Antimicrobial | Exhibits similar structural features |

| N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-thiophenemethylurea | Moderate anticancer activity | Different substituent impacts efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.